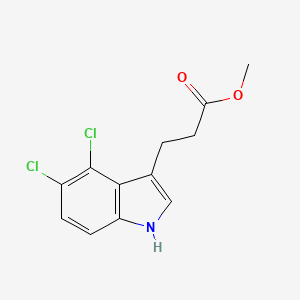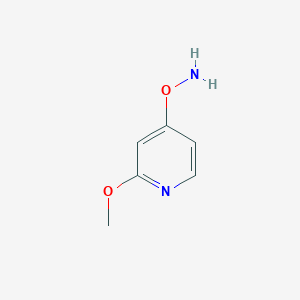
5-Chloro-2-(trimethylsilyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are ethers with a methoxy group attached to a benzene ring. This compound is characterized by the presence of a chloro substituent at the 5-position and a trimethylsilyl group at the 2-position of the anisole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trimethylsilyl)anisole can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-iodoanisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(trimethylsilyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or THF.
Major Products Formed
Substitution: Products include various substituted anisoles depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dechlorinated anisoles.
Applications De Recherche Scientifique
5-Chloro-2-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro substituent can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with specific enzymes or receptors. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)anisole: Lacks the chloro substituent, resulting in different reactivity and applications.
5-Chloroanisole: Lacks the trimethylsilyl group, affecting its lipophilicity and biological activity.
2-Chloro-5-(trimethylsilyl)anisole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
5-Chloro-2-(trimethylsilyl)anisole is unique due to the combination of the chloro and trimethylsilyl substituents on the anisole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15ClOSi |
|---|---|
Poids moléculaire |
214.76 g/mol |
Nom IUPAC |
(4-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-7-8(11)5-6-10(9)13(2,3)4/h5-7H,1-4H3 |
Clé InChI |
HTGSWJZIUJYHBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)


![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)

![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)

